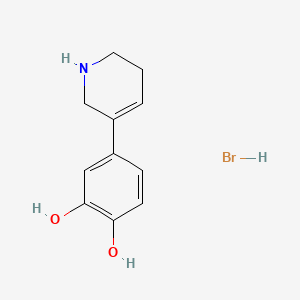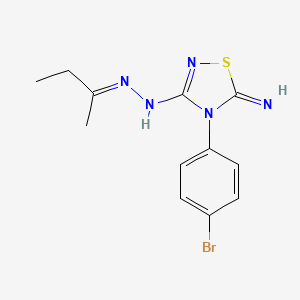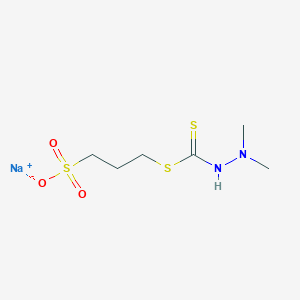
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate is a complex organic compound with a molecular formula of C53H72N2O12 This compound is known for its intricate structure, which includes multiple methoxy groups and isoquinolinium units
準備方法
The synthesis of Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate involves several steps. The synthetic route typically includes the following stages:
Formation of the Isoquinolinium Units: The initial step involves the synthesis of the isoquinolinium units through a series of reactions, including the condensation of appropriate benzyl derivatives with isoquinoline precursors.
Linking the Isoquinolinium Units: The next step involves linking the isoquinolinium units through a pentamethylene bridge. This is achieved by reacting the isoquinolinium units with a pentamethylene diol derivative under specific conditions.
化学反応の分析
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the isoquinolinium units, converting them into their corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate has several scientific research applications:
Chemistry: In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms.
Biology: In biological research, it is investigated for its potential interactions with various biomolecules, including proteins and nucleic acids.
作用機序
The mechanism of action of Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and potentially leading to therapeutic effects. The exact pathways involved in these interactions are still under investigation, but they likely involve the modulation of ion channels and signaling cascades .
類似化合物との比較
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
94023-63-9 |
|---|---|
分子式 |
C55H70N2O16 |
分子量 |
1015.1 g/mol |
IUPAC名 |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl]propanoate;diacetate |
InChI |
InChI=1S/C51H64N2O12.2C2H4O2/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*1-2(3)4/h12-15,28-33H,9-11,16-27H2,1-8H3;2*1H3,(H,3,4)/q+2;;/p-2 |
InChIキー |
QNBQQMOFUSBQHY-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].COC1=C(C=C(C=C1)CC2=[N+](CCC3=CC(=C(C=C32)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4=C(C5=CC(=C(C=C5CC4)OC)OC)CC6=CC(=C(C=C6)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















